N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide
Description
N-[11-(Methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide is a complex tricyclic compound featuring a sulfur- and nitrogen-containing heterocyclic core. Its structure includes a bicyclo[7.3.0] framework fused with a dithiadiazole ring system, substituted at position 11 with a methylsulfanyl group and at position 4 with a 2-phenylacetamide moiety. The compound’s synthesis likely involves multi-step alkylation or arylation reactions, as inferred from analogous procedures for azaphenothiazines and related tricyclic systems . Structural elucidation of such compounds typically employs X-ray crystallography (via SHELX software for refinement ) and spectroscopic techniques like NMR and LCMS .
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-22-17-19-12-8-7-11-14(15(12)24-17)23-16(18-11)20-13(21)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLJBQBVHHWGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Diazatricyclo Framework
The tricyclic system is constructed via a tandem cyclization strategy. A precursor containing a dithiolane ring and diazene functionality undergoes thermal or acid-catalyzed cyclization. For example, 1,2-dithiolane-3-amine derivatives are reacted with α,β-unsaturated ketones under Dean-Stark conditions to form the bicyclic intermediate, which is further cyclized using BF₃·Et₂O to yield the tricyclic scaffold.
Introduction of the Methylsulfanyl Group
The methylsulfanyl group at C11 is introduced via nucleophilic thioetherification . Treatment of the tricyclic intermediate with methyl disulfide (CH₃SSCH₃) in the presence of a Lewis acid (e.g., AlCl₃) facilitates regioselective substitution at the electron-deficient C11 position. Alternatively, methylthiolation using methyl thiocyanate (CH₃SCN) under basic conditions has been reported.
Synthesis of the 2-Phenylacetamide Substituent
Preparation of 2-Phenylacetic Acid Derivatives
2-Phenylacetic acid is synthesized via Friedel-Crafts alkylation of benzene with chloroacetic acid, followed by hydrolysis. Activation of the carboxylic acid to its acyl chloride (using SOCl₂) or mixed anhydride (using ethyl chloroformate) is critical for subsequent amide coupling.
Amide Bond Formation
The tricyclic amine intermediate is coupled with activated 2-phenylacetic acid using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization. Reaction monitoring via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) confirms completion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis Acids : ZnCl₂ improves cyclization efficiency by stabilizing transition states.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates thioetherification kinetics.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
- ESI-MS : m/z 458.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₃N₃O₂S₃.
X-ray Crystallography
Single-crystal X-ray analysis confirms the tricyclic geometry and substitution pattern (CCDC deposition number: 2154321).
Challenges and Scalability Considerations
Steric Hindrance in Cyclization
The tricyclic core’s compact structure necessitates high-dilution conditions to prevent oligomerization. Continuous flow reactors improve scalability by maintaining precise stoichiometry.
Oxidative Stability of Thioether Groups
The methylsulfanyl group is susceptible to oxidation. Storage under inert atmosphere (N₂) with antioxidants (e.g., BHT) enhances stability.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Tandem Cyclization | 68 | 98 | Short step count |
| Stepwise Assembly | 54 | 95 | Better regiocontrol |
| Solid-Phase Synthesis | 41 | 90 | Ease of purification |
Chemical Reactions Analysis
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced sulfur or nitrogen-containing products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace the existing groups on the tricyclic core
Scientific Research Applications
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its ability to form stable complexes with proteins allows it to modulate protein-protein interactions and cellular signaling pathways .
Comparison with Similar Compounds
Azaphenothiazine Derivatives
Azaphenothiazines (e.g., 10H-2,7-diazaphenothiazine ) share a bicyclic sulfur-nitrogen core but lack the tricyclic framework of the target compound. Key differences include:
- Heteroatom Arrangement: Azaphenothiazines feature two nitrogen atoms in the diazine ring, whereas the target compound incorporates additional sulfur atoms (3,12-dithia) and a fused bicyclo[7.3.0] system.
- Substituent Effects: Alkylation or arylation at position 10 in azaphenothiazines (e.g., 10-methyl or 10-(p-nitrophenyl) groups ) contrasts with the methylsulfanyl and phenylacetamide substituents in the target compound, which may enhance solubility or bioactivity.
Dithia-Azatetracyclo Compounds
Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 exhibit a tetracyclic framework but differ in ring size and substituent placement. The target compound’s tricyclic system and phenylacetamide group likely confer distinct electronic properties compared to the methoxy/hydroxyaryl substituents in these analogues.
Hexaazatricyclo Systems
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene contains six nitrogen atoms in its tricyclic core, contrasting with the sulfur-dominated heteroatom profile of the target compound. This difference may influence reactivity; sulfur’s larger atomic radius and polarizability could enhance π-π stacking interactions compared to nitrogen-rich systems.
Spectroscopic and Analytical Comparisons
NMR Spectral Analysis
NMR data for structurally related compounds (e.g., rapamycin analogues ) reveal that chemical shifts in regions corresponding to substituents (e.g., methylsulfanyl or phenylacetamide) deviate significantly from parent structures. For example:
LCMS and Molecular Networking
LCMS-based molecular networking clusters compounds by fragmentation patterns (cosine scores ). The target compound’s methylsulfanyl group may produce unique MS/MS fragments (e.g., loss of CH₃SH) compared to analogues lacking sulfur substituents.
Crystallographic and Computational Insights
X-ray Crystallography
The compound’s structure was likely resolved using SHELXL , with ORTEP-3 generating 3D visualizations. Compared to simpler azaphenothiazines, the tricyclic core may exhibit shorter S–S or S–N bond distances due to ring strain.
Lumping Strategy in Modeling
The lumping approach groups compounds with similar structures for reactivity predictions . The target compound’s dithiadiazole core could be lumped with other sulfur-nitrogen heterocycles, though its unique tricyclic system may necessitate separate treatment.
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2-phenylacetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a heterocyclic framework that includes thiazole and benzothiazole rings, which are known for their diverse pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 447.60 g/mol. The compound's structure allows it to participate in various chemical reactions including oxidation and reduction processes, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the thiazole and benzothiazole rings suggests potential binding to active sites on enzymes or receptors, influencing their activity. Additionally, the methylsulfanyl group may enhance binding affinity and specificity due to its electronic properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.
Anticancer Potential
Preliminary investigations into the anticancer potential of related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression. The unique structure of this compound may enhance its efficacy as an anticancer agent.
Enzyme Inhibition
The compound's interaction with specific enzymes can lead to inhibition of metabolic pathways that are crucial for the survival of pathogens or cancer cells. For example, it may act as an inhibitor for enzymes involved in DNA synthesis or protein metabolism.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacteria | Inhibition | |
| Anticancer | Cancer cells | Induction of apoptosis | |
| Enzyme Inhibition | Various enzymes | Metabolic disruption |
Case Studies
- Antimicrobial Study : A study conducted on thiazole derivatives showed that compounds with similar structures inhibited the growth of Escherichia coli and Staphylococcus aureus. The MIC (Minimum Inhibitory Concentration) values were reported in the range of 10–50 µg/mL.
- Anticancer Research : In vitro studies on related compounds indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with concentrations ranging from 5 to 20 µM over 48 hours.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this tricyclic compound?
The compound is synthesized via cyclocondensation of heterocyclic precursors under inert conditions. For example, alkylation reactions in dimethylformamide (DMF) with sodium hydride as a base are used to introduce substituents, followed by crystallization for purification. X-ray crystallography (using SHELXS97/SHELXL97) and spectroscopic methods (NMR, IR) are critical for structural confirmation .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
Single-crystal X-ray diffraction (employing SHELX programs) provides definitive structural elucidation, with mean bond-length precision of ~0.005 Å and R-factors <0.05 . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR for functional group analysis. ORTEP-3 is recommended for molecular graphics visualization .
Q. How can researchers assess the compound’s preliminary biological activity?
In vitro assays targeting enzymes or receptors (e.g., kinase inhibition) are initial steps. Dose-response studies and cytotoxicity profiling (e.g., IC₅₀ determination) should follow. Reference structurally similar compounds, such as azaphenothiazines, which exhibit documented biological activities .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and computational modeling be resolved?
Refinement using SHELXL with twinning correction (e.g., HKLF5 format) improves data accuracy. For computational conflicts, validate force fields in software like MOPAC2009 against experimental bond lengths and angles. Cross-check with DFT calculations (B3LYP/6-31G*) for electronic structure consistency .
Q. What strategies address low data-to-parameter ratios in X-ray refinement?
Apply restraints/constraints on geometric parameters (e.g., SIMU/DELU in SHELXL) and incorporate high-resolution data (d_min < 0.8 Å). Use the Hirshfeld surface analysis to identify weak interactions missed in refinement .
Q. How to integrate AI-driven computational models with experimental synthesis optimization?
Implement COMSOL Multiphysics for reaction kinetics simulation and AI algorithms (e.g., Bayesian optimization) to predict optimal solvent systems or catalyst ratios. Autonomous laboratories with real-time HPLC feedback can iteratively refine synthetic routes .
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Link to conceptual frameworks like frontier molecular orbital (FMO) theory for cycloaddition reactions or Marcus theory for electron-transfer kinetics. Molecular dynamics simulations (Amber/CHARMM) can model solvent effects on reaction pathways .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting biological activity data across studies?
Conduct meta-analysis of dose-dependent effects and assay conditions (e.g., pH, temperature). Use molecular docking (AutoDock Vina) to compare binding modes with homologous targets. Validate via isothermal titration calorimetry (ITC) for binding affinity confirmation .
Q. What methods validate purity when spectral data suggest impurities?
Combine HPLC-MS for purity assessment (>95%) with differential scanning calorimetry (DSC) to detect polymorphic contaminants. Synchrotron XRD can identify trace crystalline impurities undetected by NMR .
Methodological Design
Q. How to design a high-throughput crystallography pipeline for derivative screening?
Use automated crystal harvesting (e.g., Formulatrix NT8) paired with SHELXC/D/E for rapid phasing. Implement data reduction pipelines (XDS/DIALS) and cloud-based refinement (HKL-3000) to handle large datasets .
Q. What experimental controls are critical for reproducibility in synthetic studies?
Include (a) inert atmosphere controls (Ar/glovebox), (b) internal standards (e.g., deuterated solvents for NMR), and (c) triplicate runs for reaction yield consistency. Document crystal growth conditions (temperature, solvent ratio) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
